![molecular formula C28H28N8O2 B2687032 1-(3-oxo-3-(4-(pyrimidin-2-yl)piperazin-1-yl)propyl)-4-phenethyl-[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one CAS No. 887224-12-6](/img/no-structure.png)
1-(3-oxo-3-(4-(pyrimidin-2-yl)piperazin-1-yl)propyl)-4-phenethyl-[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one
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Overview
Description
1-(3-oxo-3-(4-(pyrimidin-2-yl)piperazin-1-yl)propyl)-4-phenethyl-[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one is a useful research compound. Its molecular formula is C28H28N8O2 and its molecular weight is 508.586. The purity is usually 95%.
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Scientific Research Applications
Anti-Tumor Activity
c-Met Kinase Inhibition
SARS-CoV-2 Research
CDK2 Targeting
Cell Cycle Modulation
Molecular Docking Studies
Mechanism of Action
Target of Action
The primary targets of 1-(3-oxo-3-(4-(pyrimidin-2-yl)piperazin-1-yl)propyl)-4-phenethyl-[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one are the endoplasmic reticulum (ER) chaperone, BIP, and apoptosis marker cleaved caspase-3 in human neuronal cells . These targets play a crucial role in the regulation of neuroprotection and anti-inflammatory responses .
Mode of Action
1-(3-oxo-3-(4-(pyrimidin-2-yl)piperazin-1-yl)propyl)-4-phenethyl-[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one interacts with its targets by inhibiting the production of nitric oxide (NO) and tumor necrosis factor-α (TNF-α) in LPS-stimulated human microglia cells . This interaction results in a reduction in the expression of the ER chaperone, BIP, and apoptosis marker cleaved caspase-3 in human neuronal cells .
Biochemical Pathways
The compound affects the ER stress pathway, apoptosis pathway, and the NF-kB inflammatory pathway . The inhibition of these pathways results in promising neuroprotective and anti-inflammatory properties .
Result of Action
The molecular and cellular effects of 1-(3-oxo-3-(4-(pyrimidin-2-yl)piperazin-1-yl)propyl)-4-phenethyl-[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one’s action include significant anti-neuroinflammatory properties through the inhibition of NO and TNF-α production . It also exhibits promising neuroprotective activity by reducing the expression of the ER chaperone, BIP, and apoptosis marker cleaved caspase-3 in human neuronal cells .
properties
{ "Design of the Synthesis Pathway": "The synthesis pathway for the compound involves the condensation of a pyrimidine derivative with a piperazine derivative, followed by cyclization with a triazole derivative and subsequent alkylation with a phenethyl derivative.", "Starting Materials": [ "4-(pyrimidin-2-yl)piperazine", "3-bromo-3-oxopropionic acid", "4-amino-5-nitro-2-phenethyl-1,2,4-triazole", "2-chloro-6-methoxyquinazoline" ], "Reaction": [ "The 4-(pyrimidin-2-yl)piperazine is reacted with 3-bromo-3-oxopropionic acid to form 3-(4-(pyrimidin-2-yl)piperazin-1-yl)-3-oxopropionic acid.", "The 3-(4-(pyrimidin-2-yl)piperazin-1-yl)-3-oxopropionic acid is then reacted with 4-amino-5-nitro-2-phenethyl-1,2,4-triazole to form 1-(3-oxo-3-(4-(pyrimidin-2-yl)piperazin-1-yl)propyl)-4-phenethyl-[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one.", "Finally, the 1-(3-oxo-3-(4-(pyrimidin-2-yl)piperazin-1-yl)propyl)-4-phenethyl-[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one is alkylated with 2-chloro-6-methoxyquinazoline to form the desired compound." ] } | |
CAS RN |
887224-12-6 |
Molecular Formula |
C28H28N8O2 |
Molecular Weight |
508.586 |
IUPAC Name |
1-[3-oxo-3-(4-pyrimidin-2-ylpiperazin-1-yl)propyl]-4-(2-phenylethyl)-[1,2,4]triazolo[4,3-a]quinazolin-5-one |
InChI |
InChI=1S/C28H28N8O2/c37-25(33-17-19-34(20-18-33)27-29-14-6-15-30-27)12-11-24-31-32-28-35(16-13-21-7-2-1-3-8-21)26(38)22-9-4-5-10-23(22)36(24)28/h1-10,14-15H,11-13,16-20H2 |
SMILES |
C1CN(CCN1C2=NC=CC=N2)C(=O)CCC3=NN=C4N3C5=CC=CC=C5C(=O)N4CCC6=CC=CC=C6 |
solubility |
not available |
Origin of Product |
United States |
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